Dermaseptin-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWKSLLKNVGVAAGKAALNAVTDMVNQ |
Origin of Product |
United States |
Molecular and Genetic Architecture of Dermaseptin 2
Biosynthetic Precursor Gene Cloning and Sequence Analysis
The study of the genetic basis of Dermaseptin-2 begins with the isolation and characterization of the messenger RNA (mRNA) that encodes it. Through molecular cloning techniques, researchers have been able to sequence the complementary DNA (cDNA) which represents the blueprint for the dermaseptin (B158304) precursor protein.
cDNA Identification and Open Reading Frame Characterization
The identification of dermaseptin cDNAs is typically achieved by constructing a cDNA library from the skin secretions of frogs, followed by screening with degenerate primers designed from conserved regions of known dermaseptin genes. nih.govresearchgate.net This technique, often a variant of the Rapid Amplification of cDNA Ends (RACE-PCR), has successfully led to the cloning of numerous dermaseptin precursors. nih.govresearchgate.net
The open reading frame (ORF) of a typical dermaseptin precursor, such as those for Dermaseptin-PD-1 and Dermaseptin-PD-2, encodes a polypeptide chain that can range from approximately 70 to 80 amino acid residues. nih.govmdpi.com For instance, the ORF for Dermaseptin-PD-1 is 79 amino acids long, while that of Dermaseptin-PD-2 is 80 amino acids long. mdpi.com Similarly, the precursor for Dermaseptin-PH consists of 70 amino acids encoded by 312 base pairs. mdpi.com
Prepropeptide Domain Organization
The translated polypeptide, known as the prepropeptide, exhibits a conserved tripartite structure. embrapa.br This organization is a hallmark of the dermaseptin superfamily and consists of three distinct domains:
N-terminal Signal Peptide: This initial segment, typically around 22 amino acids in length, is hydrophobic and directs the nascent polypeptide into the secretory pathway. iiitd.edu.inmdpi.commdpi.com
Acidic Spacer Region: Following the signal peptide is an acidic propiece, rich in glutamic and aspartic acid residues. iiitd.edu.inresearchgate.net This domain is thought to play a role in the correct folding and processing of the precursor.
Mature Peptide Sequence: The C-terminal domain contains the sequence of the mature dermaseptin peptide, which is the final bioactive molecule. researchgate.netsci-hub.se
The table below provides a summary of the domain organization for several dermaseptin precursors.
| Precursor | Signal Peptide (residues) | Acidic Spacer (residues) | Mature Peptide (residues) | Total Length (residues) |
| Dermaseptin B Precursors | 22 | 22-23 | 24-33 | ~70-80 |
| Dermaseptin-PD-1 | 22 | 21 | 33 | 79 |
| Dermaseptin-PD-2 | 22 | 22 | 33 | 80 |
| DRS-CA-1/DRS-DU-1 | 16 | 16 | 28 | 76 |
| Dermaseptin-PH | 22 | 21 | 24 | 70 |
Data compiled from multiple research findings. mdpi.commdpi.comiiitd.edu.innih.gov
Post-Translational Processing and Maturation Pathways
Once the prepropeptide is synthesized, it undergoes a series of modifications to release the active dermaseptin peptide. This maturation process occurs within the secretory pathway, specifically in the secretion granules of the dermal glands. researchgate.netnih.gov
The key steps in post-translational processing include:
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the prepropeptide enters the endoplasmic reticulum. iiitd.edu.in
Endoproteolytic Cleavage: The mature peptide is liberated from the acidic spacer by the action of propeptide convertases. These enzymes recognize and cleave at specific sites, which are typically pairs of basic amino acid residues, such as Lysine-Arginine (-KR-). mdpi.comnih.govnih.gov
C-terminal Amidation: Many dermaseptin peptides, including this compound, have an amidated C-terminus. This modification is crucial for their biological activity and stability. The amidation process involves a Glycine residue immediately following the mature peptide sequence in the precursor, which serves as the amide donor. mdpi.comresearchgate.netnih.gov
Sequence Homology and Phylogenetic Relationship within the Dermaseptin Family
The dermaseptin family is a paradigm of molecular evolution, showcasing how a single gene lineage can give rise to a vast array of functional peptides. sci-hub.seresearchgate.net Analysis of the amino acid and nucleotide sequences reveals a distinct pattern of conservation and diversity.
The preproregions of dermaseptin precursors, encompassing the signal peptide and the acidic spacer, are remarkably conserved across different species of phyllomedusine frogs. iiitd.edu.insci-hub.se In contrast, the C-terminal region encoding the mature antimicrobial peptide is hypervariable. sci-hub.seresearchgate.net This "secretory cassette" model suggests that the conserved preproregion ensures proper trafficking and secretion of a wide variety of effector peptides. nih.gov
Phylogenetic analyses based on the full-length prepro-peptide sequences have been instrumental in classifying new antimicrobial peptides and understanding the complex evolutionary relationships between different peptide families within the dermaseptin superfamily. researchgate.net
Molecular Variants and Isoforms of this compound and Related Peptides
The evolutionary mechanisms of gene duplication and accelerated mutation have resulted in a multitude of dermaseptin isoforms, both within a single frog species and across the Phyllomedusinae subfamily. researchgate.netkambonomad.com These variants often differ by only a few amino acid substitutions, deletions, or insertions, which can nevertheless lead to significant changes in their biological activity spectrum. nih.gov
For example, studies on the skin secretions of Pachymedusa dacnicolor led to the identification of two distinct but related peptides, Dermaseptin-PD-1 and Dermaseptin-PD-2. nih.gov While their precursors share an identical signal peptide, they differ slightly in the acidic spacer and the mature peptide sequence. mdpi.com Similarly, Dermaseptin-TR1 from Phyllomedusa trinitatis has an identical primary structure to Dermaseptin-B4 from Phyllomedusa bicolor and this compound from P. tarsius. uniprot.org
The table below lists some of the known dermaseptin variants and the species from which they were isolated.
| Peptide Name | Species of Origin | UniProt Accession No. |
| This compound (S2) | Phyllomedusa sauvagei | P80278 uniprot.org |
| Dermaseptin-DA2 | Agalychnis dacnicolor | O93452 uniprot.org |
| Dermaseptin-DI2 | Phyllomedusa distincta | P83639 uniprot.org |
| Dermaseptin-B2 | Phyllomedusa bicolor | P81488 |
| Dermaseptin-B6 | Phyllomedusa bicolor | P81490 uniprot.org |
This diversity underscores the adaptive evolutionary strategy of these frogs, generating a combinatorial library of antimicrobial peptides to counter a wide range of pathogens. kambonomad.com
Elucidation of Dermaseptin 2 S Mechanisms of Action
Primary Interaction with Biological Membranes
The initial and critical step in the activity of Dermaseptin-2 is its binding to the target cell's plasma membrane. This interaction is governed by fundamental physicochemical principles, including electrostatic attraction and subsequent conformational changes of the peptide.
As a polycationic peptide, this compound possesses a net positive charge, which is a key determinant of its initial interaction with cell membranes. mdpi.comoup.com This positive charge facilitates a strong electrostatic attraction to negatively charged components abundant on the outer leaflet of microbial and cancer cell membranes. mdpi.comigem.org In bacterial membranes, these anionic components include phospholipids (B1166683) like phosphatidylglycerol and cardiolipin. In cancer cells, the outer membrane layer is often enriched with negatively charged molecules such as phosphatidylserine (B164497) and sulfated glycosaminoglycans (GAGs). mdpi.compeerj.com This electrostatic interaction is considered the major element driving the selective targeting and destruction of these cells over normal mammalian cells, whose outer membranes are typically zwitterionic and less negatively charged. mdpi.commdpi.com
In aqueous solutions, this compound and related peptides typically exist in a disordered, random coil conformation. mdpi.comrsc.org However, upon encountering and binding to a lipid bilayer or a membrane-mimicking environment (like solutions containing trifluoroethanol or SDS micelles), they undergo a significant conformational change. peerj.commdpi.comnih.govresearchgate.net This change is characterized by a transition from a random coil to a well-defined amphipathic α-helical structure. nih.govmdpi.comresearchgate.net This amphipathic helix positions its hydrophobic amino acid residues toward the lipid core of the membrane and its cationic (positively charged) residues toward the aqueous environment and the negatively charged phospholipid headgroups. igem.org This induced structure is crucial for the peptide's subsequent disruptive activities. peerj.com The helix of Dermaseptin-B2 has been noted to be interrupted by a flexible hinge region, which is also critical to its function. nih.govacs.orgacs.org
Table 1: Conformational Properties of Dermaseptin (B158304) Peptides in Different Environments This interactive table summarizes the observed secondary structures and helicity of various Dermaseptin peptides, highlighting the coil-to-helix transition in membrane-mimetic environments.
| Peptide | Environment | Predominant Conformation | Helicity (%) | Source(s) |
|---|---|---|---|---|
| Dermaseptin-PH | Ammonium Acetate (Aqueous) | Random Coil | Not specified | mdpi.com |
| Dermaseptin-PH | 50% TFE Solution | α-Helical | 35% | mdpi.com |
| DRS-DU1 | 50% TFE Solution | α-Helical | 23.5% | nih.gov |
| DRS-CA1 | 50% TFE Solution | α-Helical | 27.9% | nih.gov |
| DMPC-10 | 50% TFE Solution | α-Helical | Not specified | mdpi.com |
| DMPC-10A | 50% TFE Solution | α-Helical | Not specified | mdpi.com |
| Dermaseptin S4 | Not specified | α-Helical | 10.2% | nih.gov |
| K₄S₄(1-16) | Not specified | α-Helical | 9.85% | nih.gov |
Membrane Permeabilization and Disruption Mechanisms
Following adhesion and conformational changes, this compound actively disrupts the membrane's integrity, leading to permeabilization and cell death. Several models have been proposed to explain this process, with evidence for this compound pointing towards a combination of mechanisms.
The antimicrobial and cytotoxic action of this compound is primarily attributed to its ability to damage the cell membrane. acs.org Two major models describe this process for helical peptides: the "carpet" model and the "toroidal pore" model. nih.govmdpi.com
Carpet Model: In this model, the peptide monomers bind to the outer surface of the lipid bilayer, accumulating in a "carpet-like" manner parallel to the membrane. nih.govacs.orgnih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like fashion, causing a loss of barrier function and potentially forming transient pores or micelles. mdpi.comnih.govbachem.com This mechanism is consistent with the initial binding phase of this compound, where it resides at the hydrocarbon core-water interface. acs.org
Toroidal Pore Model: This model is often seen as a subsequent step to the carpet mechanism. nih.govacs.org After accumulating on the surface, the peptides insert into the membrane, inducing the phospholipid headgroups to bend inward continuously, thus forming a "toroidal" or "wormhole" pore. mdpi.comwikipedia.org In this arrangement, the pore is lined by both the peptides and the lipid headgroups. bachem.com The formation of these mixed peptide-phospholipid transient pores is a proposed mechanism for membrane permeation and disruption by this compound. nih.govacs.org
For this compound, the prevailing evidence suggests a mechanism that begins with carpet-like accumulation, which then leads to the formation of toroidal, transient pores. nih.govacs.orgmdpi.com
The physical structure of the membrane itself plays a role in the activity of this compound. Research indicates that the peptide's interaction with the membrane is influenced by and can also induce membrane curvature. nih.govacs.org The interfacial location of this compound induces a positive curvature in the bilayer. nih.govacs.orgiiitd.edu.in This strain on the membrane facilitates the disruption process. nih.gov Furthermore, this compound can adopt a flexible helix-hinge-helix structure, which is particularly effective for inserting its hydrophobic N- and C-termini into the membrane's acyl core in environments that already possess a strong positive curvature strain. nih.govacs.orgacs.org This interplay between the peptide's structure and the membrane's physical state is a crucial aspect of its mechanism. nih.gov
Intracellular Molecular Targets and Signaling Pathways
While membrane disruption is a primary mechanism of cell killing, evidence suggests that this compound and related peptides can also translocate across the membrane and interact with intracellular components. nih.govmdpi.com This can occur independently or synergistically with membrane permeabilization. mdpi.com
For some dermaseptins, studies have shown that after entering the cell, they can inhibit the synthesis of both DNA and RNA. researchgate.net Research on Dermaseptin-B2 and other family members in cancer cells has revealed the induction of programmed cell death, or apoptosis, in addition to direct membrane lysis (necrosis). mdpi.comiiitd.edu.in This apoptotic response involves the activation of specific signaling pathways:
Mitochondrial (Endogenous) Pathway: Dermaseptins can trigger the release of cytochrome c from mitochondria, which in turn activates key executioner proteins like caspase-9 and caspase-3, leading to controlled cell death. iiitd.edu.infrontiersin.org
Death Receptor (Exogenous) Pathway: Some dermaseptins have been shown to increase the expression of proteins involved in the death receptor pathway, such as Fas and Fas-ligand (FasL), which also culminates in the activation of caspases. frontiersin.org
Therefore, the complete mechanism of action for this compound may involve a dual approach: rapid cell killing through membrane destruction and the initiation of slower, programmed cell death via intracellular signaling cascades. mdpi.comiiitd.edu.in
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Class / Description |
|---|---|
| This compound (DRS-B2) | Cationic antimicrobial peptide |
| Dermaseptin-PH | Cationic antimicrobial peptide |
| DRS-DU1 | Cationic antimicrobial peptide |
| DRS-CA1 | Cationic antimicrobial peptide |
| DMPC-10 | Truncated dermaseptin derivative |
| DMPC-10A | Modified dermaseptin derivative |
| Dermaseptin S4 | Cationic antimicrobial peptide |
| K₄S₄(1-16) | Truncated dermaseptin derivative |
| Phosphatidylglycerol | Anionic phospholipid |
| Cardiolipin | Anionic phospholipid |
| Phosphatidylserine | Anionic phospholipid |
| Glycosaminoglycans (GAGs) | Negatively charged polysaccharides |
| Trifluoroethanol (TFE) | Organic solvent used to mimic membrane environments |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Anionic surfactant used to form micelles |
| Cytochrome c | Protein involved in the mitochondrial apoptosis pathway |
| Caspase-3 | Executioner protein in apoptosis |
| Caspase-9 | Initiator protein in the mitochondrial apoptosis pathway |
| Fas | Death receptor protein |
| Fas-ligand (FasL) | Ligand for the Fas receptor |
Modulation of Gene Expression Profiles (e.g., Oxidative Stress Response Genes)
This compound has been shown to significantly alter the gene expression profiles in target cells, particularly those involved in cancer progression and oxidative stress.
In a study on rhabdomyosarcoma (RD) cells, Dermaseptin B2 was found to downregulate the expression of several key genes implicated in proliferation, angiogenesis, and metastasis. scirp.orgresearchgate.net Quantitative real-time PCR (q-RT-PCR) analysis revealed that treatment with Dermaseptin B2 led to a time-dependent decrease in the mRNA levels of MYC, CXCR7, FGFR1, and NOTCH1. scirp.orgresearchgate.net These genes are crucial components of signaling pathways such as PI3K/AKT, RTK, and NOTCH, which are often dysregulated in cancer. scirp.org The downregulation of these genes suggests that Dermaseptin B2 can interfere with fundamental cellular processes that drive tumor growth and spread. scirp.orgresearchgate.net
Furthermore, research on the impact of dermaseptins on fungal pathogens has provided insights into their ability to modulate oxidative stress response genes. In Candida auris, Dermaseptin was shown to induce oxidative stress, which was accompanied by changes in the expression of antioxidant enzyme genes. nih.govrsc.orgresearchgate.net Specifically, a significant upregulation was observed in genes encoding for primary antioxidant enzymes like superoxide (B77818) dismutase (SOD4), while genes for secondary enzymes such as glutathione (B108866) reductase (GSHR) were downregulated. nih.govrsc.org This modulation of oxidative stress-related genes highlights a potential mechanism by which this compound could induce cytotoxicity in target cells.
Table 1: Effect of Dermaseptin B2 on Gene Expression in Rhabdomyosarcoma (RD) Cells
| Gene Target | Function | Observed Effect | Signaling Pathway Implication |
|---|---|---|---|
| MYC | Proliferation, Cell Growth | Downregulation scirp.orgresearchgate.net | PI3K/AKT, RTK |
| NOTCH1 | Proliferation, Angiogenesis | Downregulation scirp.orgresearchgate.net | NOTCH |
| FGFR1 | Angiogenesis, Cell Survival | Downregulation scirp.orgresearchgate.net | RTK |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis, Autophagy)
This compound and its analogues have been demonstrated to induce various forms of programmed cell death in cancer cells, with the specific pathway often being concentration-dependent.
Studies have shown that Dermaseptin B2 can induce cell death through a necrotic-like pathway. plos.orgmdpi.comuonbi.ac.ke This is characterized by a rapid increase in cytosolic lactate (B86563) dehydrogenase (LDH), indicating a loss of membrane integrity, without the activation of caspase-3 or changes in the mitochondrial membrane potential. plos.orguonbi.ac.ke However, other research suggests that dermaseptins can also trigger apoptosis. For instance, a study on a plasmid DNA encoding Dermaseptin B2 (pDNA/DrsB2) in breast cancer cells showed a significant increase in early and late apoptosis. researchgate.netnih.gov This was associated with an upregulation of genes involved in programmed cell death, specifically activating the BAX/BBC3/AKT signaling pathway. researchgate.netnih.gov
A novel dermaseptin, Dermaseptin-PS1, was found to induce apoptosis in human glioblastoma U-251 MG cells at lower concentrations (10⁻⁶ M), while causing membrane disruption and necrosis at higher concentrations (10⁻⁵ M and above). nih.govnih.gov The apoptotic mechanism was identified as the intrinsic, mitochondrial-related pathway, evidenced by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Interestingly, this study found no evidence of autophagy induction. nih.gov Similarly, Dermaseptin-PP was shown to induce apoptosis in H157 lung cancer cells through both the endogenous mitochondrial pathway and the exogenous death receptor pathway. iiitd.edu.infrontiersin.org
Table 2: Programmed Cell Death Pathways Induced by Dermaseptin Variants
| Dermaseptin Variant | Cell Line | Induced Pathway | Key Findings |
|---|---|---|---|
| Dermaseptin B2 | PC3 (Prostate Cancer) | Necrosis plos.orgmdpi.comuonbi.ac.ke | Increased LDH release, no caspase-3 activation. plos.orguonbi.ac.ke |
| pDNA/DrsB2 | MCF-7 (Breast Cancer) | Apoptosis researchgate.netnih.gov | Activation of BAX/BBC3/AKT pathway. researchgate.netnih.gov |
| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | Apoptosis (low conc.), Necrosis (high conc.) nih.govnih.gov | Intrinsic apoptosis via mitochondrial cytochrome c release. nih.gov |
Interaction with Sub-Cellular Organelles (e.g., Mitochondria, Nucleus)
The ability of this compound to interact with and penetrate cellular and sub-cellular membranes is central to its mechanism of action.
Confocal microscopy studies using fluorescently labeled Dermaseptin B2 have shown that in sensitive tumor cells like the human prostate adenocarcinoma cell line PC3, the peptide rapidly accumulates at the cytoplasmic membrane and subsequently enters the cytoplasm and the nucleus. nih.govplos.orgnih.gov In contrast, in less sensitive tumor cells such as the U87MG glioblastoma line, Dermaseptin B2 is found packed in vesicles at the cell membrane, suggesting a different mode of interaction. nih.govplos.orgnih.gov
The interaction with mitochondria is a key aspect of the apoptotic pathway induced by some dermaseptins. As mentioned previously, Dermaseptin-PS1 was shown to trigger the release of cytochrome c from the mitochondria in U-251 MG cells, a critical step in the intrinsic apoptotic cascade. nih.gov This indicates a direct or indirect effect on the mitochondrial membrane permeability. While some studies on Dermaseptin B2 reported no changes in mitochondrial membrane potential, others have implicated mitochondrial disruption in its cytotoxic effects. plos.orguonbi.ac.kemdpi.com
The entry of this compound into the nucleus suggests the potential for direct interactions with nuclear components, which could contribute to the observed modulation of gene expression. nih.govplos.orgnih.gov
Inhibition of Cellular Processes (e.g., Proliferation, Angiogenesis, Metastasis)
This compound exhibits potent inhibitory effects on key cellular processes that are fundamental to cancer progression.
Proliferation: Dermaseptin B2 has been shown to inhibit the proliferation of various human tumor cell lines in a time- and concentration-dependent manner. scirp.orgresearchgate.netplos.orgnih.gov This anti-proliferative activity has been observed in rhabdomyosarcoma, prostate cancer, and breast cancer cells, among others. nih.govscirp.orgplos.org For instance, in RD cells, Dermaseptin B2 demonstrated significant inhibition of cell growth with IC50 values in the low micromolar range. scirp.orgresearchgate.net
Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and survival. Dermaseptin B2 has demonstrated anti-angiogenic (angiostatic) properties by inhibiting the proliferation and capillary formation of endothelial cells in vitro. plos.orgnih.gov This suggests that this compound can disrupt the tumor's blood supply, thereby impeding its growth.
Metastasis: The spread of cancer cells to distant sites, known as metastasis, is a major cause of cancer-related mortality. Dermaseptin B2 has been shown to inhibit the migration and motility of cancer cells. scirp.orgresearchgate.net In a wound-healing assay with RD cells, Dermaseptin B2 significantly inhibited cell migration over time. scirp.orgresearchgate.net This effect is likely linked to the downregulation of genes such as CXCR7, which is involved in cell migration. scirp.org
Table 3: Inhibitory Effects of Dermaseptin B2 on Cellular Processes
| Cellular Process | Cell Line(s) | Key Findings |
|---|---|---|
| Proliferation | RD, PC3, MDA-MB-231 scirp.orgresearchgate.netplos.org | Time- and concentration-dependent inhibition of cell growth. scirp.orgresearchgate.netplos.org |
| Angiogenesis | HUVEC plos.orguonbi.ac.ke | Inhibition of endothelial cell proliferation and capillary formation. plos.orguonbi.ac.ke |
Immunomodulatory Properties at a Mechanistic Level
Beyond its direct cytotoxic effects on cancer cells, dermaseptins also possess immunomodulatory properties that can contribute to their therapeutic potential.
Research on Dermaseptin-01 has shown that it can act as a modulator of the innate immune response. eurekaselect.commdpi.com In studies using peritoneal macrophages from BALB/c mice, Dermaseptin-01 was found to increase the phagocytic capacity of these immune cells. eurekaselect.commdpi.com Phagocytosis is a critical process for clearing pathogens and cellular debris.
Biological Activities and Therapeutic Potential of Dermaseptin 2 Preclinical Focus
Broad-Spectrum Antimicrobial Activity
Dermaseptin-B2 has demonstrated potent antimicrobial effects against a wide array of microorganisms, including bacteria, fungi, and parasites. plos.orgmedchemexpress.com Its mechanism of action is primarily attributed to its ability to permeabilize and disrupt the integrity of microbial cell membranes. nih.govnih.gov The peptide's cationic nature facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, leading to membrane destabilization and cell death. nih.gov
Dermaseptin-B2 and its analogues exhibit significant activity against various Gram-positive bacteria. nih.govnih.gov The peptide's ability to disrupt the bacterial cell wall and membrane leads to rapid bactericidal effects. nih.gov Research has shown its efficacy against clinically relevant strains, highlighting its potential as a template for novel antibacterial agents. A newly discovered dermaseptin (B158304), Dermaseptin-AC, has shown potent activity against several Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 4 µM. asm.org Another novel dermaseptin, Dermaseptin-PH, also demonstrated inhibitory effects against Staphylococcus aureus. nih.gov
Table 1: Antibacterial Activity of Dermaseptin-2 and its Derivatives against Gram-Positive Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Dermaseptin-AC | Enterococcus faecalis | 2-4 | asm.org |
| Dermaseptin-AC | MRSA | 2-4 | asm.org |
| Dermaseptin-PH | Staphylococcus aureus | 32 | nih.gov |
The activity of Dermaseptin-B2 extends to Gram-negative bacteria, which are often more challenging to treat due to their outer membrane. nih.govnih.gov Dermaseptin-B2 can traverse this protective layer to reach the inner plasma membrane, causing cell lysis. nih.gov Studies have demonstrated its effectiveness against species such as Escherichia coli and Acinetobacter baumannii. nih.govnih.gov For instance, derivatives of Dermaseptin S4, a related peptide, have shown MICs as low as 3.125 µg/mL against multidrug-resistant A. baumannii. nih.gov Furthermore, the formulation of DRS-B2 with alginate nanoparticles has been shown to enhance its antibacterial activity against E. coli. nih.govresearchgate.net Dermaseptin-PH has also been reported to inhibit the growth of E. coli. nih.gov
Table 2: Antibacterial Activity of this compound and its Derivatives against Gram-Negative Bacteria
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| K4K20S4 (Dermaseptin S4 derivative) | Acinetobacter baumannii | 3.125 | nih.gov |
| Dermaseptin-B2 | Escherichia coli | 25 | medchemexpress.com |
| Dermaseptin-PH | Escherichia coli | 16 µM | nih.gov |
Dermaseptin-B2 possesses potent antifungal properties against a range of pathogenic yeasts and filamentous fungi. plos.orgmedchemexpress.com Its fungicidal activity is also linked to its membrane-disrupting capabilities. nih.gov It has been shown to be effective against clinically important fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.govacademicjournals.org
Table 3: Antifungal Activity of this compound and Related Dermaseptins
| Peptide | Fungal Strain | MIC | Reference |
|---|---|---|---|
| Dermaseptin-B2 | Candida albicans | 3.1 µM | nih.gov |
| Dermaseptin S4 Analogues | Cryptococcus neoformans | N/A (Inhibition of growth observed) | academicjournals.org |
| Dermaseptin S4 Analogues | Aspergillus fumigatus | N/A (Inhibition of growth observed) | academicjournals.org |
| Dermaseptin-PH | Candida albicans | 16 µM | nih.gov |
The antiviral potential of the dermaseptin family has been explored against several viruses. Dermaseptin 01 has shown an antiviral effect against Dengue virus type 2. unirioja.es Modified Dermaseptin S4 has demonstrated activity against Herpes Simplex Virus 1 & 2. nih.gov More recently, derivatives of Dermaseptin S4 have been identified to have potent antiviral activities against the Zika virus, with some derivatives showing approximately 90% reduction in infection at concentrations as low as 3 µg/ml. nih.gov In silico studies have also suggested that Dermaseptin-S9 may act as an inhibitor of the SARS-CoV-2 spike glycoprotein. researchgate.net
Dermaseptin-B2 and its analogues have demonstrated significant activity against various parasites, including the malaria parasite Plasmodium falciparum and Trypanosoma cruzi. nih.govresearchgate.net The mechanism of action involves the disruption of the parasite's plasma membrane. nih.govresearchgate.net Derivatives of Dermaseptin S4 have been shown to inhibit the growth of P. falciparum with IC50 values in the micromolar range. nih.govresearchgate.net For example, the substituted S4 analog K4K20-S4 was found to be the most potent, with an IC50 of 0.2 µM. researchgate.netnih.gov
Table 4: Antiparasitic Activity of Dermaseptin S4 Derivatives against Plasmodium falciparum
| Peptide | Parasite Strain | IC50 (µM) | Reference |
|---|---|---|---|
| K4K20-S4 | Plasmodium falciparum (FCR3 strain) | 0.2 | researchgate.net |
| K4-S4(1-13)a | Plasmodium falciparum (FCR3 strain) | 6 | researchgate.netnih.gov |
| Propionyl-K4-S4(1-13)a | Plasmodium falciparum (W2 strain) | 3.8 | nih.gov |
| Isobutyryl-K4-S4(1-13)a | Plasmodium falciparum (W2 strain) | 4.3 | nih.gov |
Anticancer Activity against Various Cancer Cell Lines
Beyond its antimicrobial properties, Dermaseptin-B2 has emerged as a promising candidate in cancer research due to its selective cytotoxicity towards cancer cells. plos.orgconsensus.app It has been shown to inhibit the proliferation of various human tumor cell lines, including those from prostate, breast, and lung cancers, as well as glioblastoma. plos.orgconsensus.app The proposed mechanism of action involves the disruption of the cancer cell membrane, leading to necrotic cell death, and in some cases, the induction of apoptosis. plos.orgconsensus.app Studies have reported that Dermaseptin-B2 can inhibit the growth of human prostate adenocarcinoma PC3 cells with a 50% growth inhibition (GI50) in the low micromolar range. plos.org In vivo studies in mice with PC3 tumor xenografts showed that administration of Dermaseptin-B2 at 2.5 mg/kg resulted in a 50% inhibition of tumor growth. plos.orgmdpi.com
Table 5: Anticancer Activity of Dermaseptin-B2 against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
|---|---|---|---|
| PC3 | Prostate Carcinoma | ~2-3 | plos.org |
| MDA-MB231 | Breast Carcinoma | 8 | plos.org |
| MCF-7 | Breast Carcinoma | N/A (Inhibition observed) | nih.gov |
| H157 | Lung Carcinoma | N/A (Inhibition observed) | nih.gov |
| U251MG | Glioblastoma | N/A (Inhibition observed) | nih.gov |
Antiproliferative Effects and Cell Growth Inhibition
This compound has demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines in vitro. plos.orgresearchgate.net Studies have shown that it can inhibit both the proliferation and colony formation of cancer cells, with its efficacy being most pronounced in prostate cancer cell lines. nih.govresearchgate.net
However, some evidence suggests that the mode of action can be context-dependent. For instance, when the gene for this compound was delivered into breast cancer cells (MCF-7), it was shown to activate the BAX/BBC3/AKT signaling pathway, leading to an increase in programmed cell death, or apoptosis. nih.gov
The peptide exhibits a degree of selectivity, showing greater potency against tumor cells compared to non-tumor cells. plos.org Its effectiveness varies across different cancer types. For example, prostatic cell lines appear to be particularly sensitive, with 50% growth inhibition (GI₅₀) values in the low micromolar range, whereas glioblastoma and mammary carcinoma cell lines have shown resistance within the tested concentrations. nih.gov In vivo studies have corroborated these in vitro findings, demonstrating that this compound can inhibit the growth of human prostate tumor xenografts in mouse models. plos.orgmdpi.com
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |
|---|---|---|---|
| PC3 | Prostate Adenocarcinoma | 2.65 | nih.gov |
| DU145 | Prostate Carcinoma | 1.85 | nih.gov |
| LNCaP | Prostate Carcinoma | 0.71 | nih.gov |
| MDA-MB231 | Breast Carcinoma | 8.0 | plos.org |
| U87MG | Glioblastoma | No effect | nih.gov |
Anti-angiogenic Mechanisms
In addition to its direct effects on tumor cells, this compound exhibits significant anti-angiogenic properties, which are crucial for controlling tumor growth and development. plos.orgresearchgate.net Angiogenesis, the formation of new blood vessels, is a vital process for supplying tumors with the nutrients and oxygen required for their expansion. plos.org
In vitro studies have shown that this compound effectively inhibits the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). plos.orguonbi.ac.ke More importantly, it disrupts the differentiation and capillary tube formation of these cells on matrices like collagen and Matrigel™. plos.orgnih.gov For example, treatment with this compound was found to completely inhibit the formation of capillary-like tubes by endothelial cells, a key step in the angiogenic process. plos.org
Anti-metastatic Mechanisms
The potential of this compound to inhibit metastasis, the spread of cancer cells to distant organs, is an area of ongoing investigation. Metastasis is a complex process involving cell migration, invasion, and the regulation of specific genetic pathways. Preclinical evidence suggests that this compound may interfere with these processes by modulating the expression of genes critical for metastasis. uonbi.ac.keconsensus.app
In a study using rhabdomyosarcoma (RD) cells, this compound treatment was found to significantly down-regulate the expression of several genes implicated in cancer progression, angiogenesis, and metastasis. uonbi.ac.keresearchgate.net These genes include:
MYC : A proto-oncogene that plays a central role in cell proliferation and tumorigenesis.
CXCR7 : A chemokine receptor involved in cell adhesion, migration, and invasion.
FGFR1 (Fibroblast Growth Factor Receptor 1): A receptor tyrosine kinase linked to cell proliferation, differentiation, and angiogenesis. uonbi.ac.keconsensus.app
NOTCH1 : A transmembrane receptor that is part of a signaling pathway crucial for cell-fate decisions, proliferation, and apoptosis, and is often dysregulated in cancer. uonbi.ac.keresearchgate.netconsensus.app
By targeting these signaling pathways, this compound may disrupt the molecular machinery that cancer cells use to invade surrounding tissues and metastasize to other parts of the body. uonbi.ac.ke These findings highlight a potential anti-metastatic role for this compound, although further in vivo studies are required to fully elucidate this aspect of its activity.
Synergistic Interactions with Conventional Therapeutic Agents
The combination of novel therapeutic agents with established chemotherapy drugs is a key strategy for improving cancer treatment efficacy and overcoming drug resistance. nih.gov While direct studies on the synergistic effects of this compound with conventional chemotherapeutics are limited, research on the broader dermaseptin family suggests a strong potential for such interactions. nih.govresearchgate.net For example, Dermaseptin-PP has been shown to enhance the penetration and retention of paclitaxel in tumors, thereby improving the efficacy of local chemotherapy. consensus.appnih.gov
Antimicrobial peptides in general are known to have synergistic antitumor activity when combined with chemotherapeutic drugs. nih.gov This is often attributed to their ability to disrupt cell membranes, which can increase the uptake of other drugs into the cancer cell.
A specific interaction study involving this compound found that its antiproliferative activity is partially dependent on cell surface glycosaminoglycans. nih.gov Pre-treatment of PC3 prostate cancer cells with sodium chlorate, which inhibits the sulfation of these molecules, was found to decrease the peptide's effectiveness. nih.gov Notably, the addition of exogenous chondroitin sulfate (B86663) C not only restored but also potentiated the antiproliferative effect of this compound at nanomolar concentrations. nih.gov This indicates a synergistic interaction with a biological molecule that enhances the peptide's primary activity.
Structure Activity Relationship Sar and Rational Peptide Design
Determinants of Biological Activity
The efficacy of Dermaseptin-2 is not governed by a single feature but rather a combination of its primary sequence, three-dimensional structure, and the resulting physicochemical characteristics.
Role of Primary Amino Acid Sequence and Charge Distribution
The primary amino acid sequence of this compound, GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂, dictates its fundamental properties. This 33-amino acid polypeptide is characterized by a net positive charge of +3, attributed to the presence of six lysine (B10760008) (Lys) residues distributed along its length. mdpi.commdpi.com This cationic nature is a hallmark of many AMPs and is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.com
Significance of α-Helical Content and Amphipathicity
While unstructured in aqueous solutions, this compound undergoes a conformational change to an α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govplos.orgacs.org This induced helicity is a critical determinant of its biological function. mdpi.complos.org Circular dichroism studies have shown that this compound can achieve a high helical content, with some reports indicating up to 80% in hydrophobic media. medchemexpress.com
This α-helical conformation gives rise to an amphipathic structure, where hydrophobic and hydrophilic (cationic) residues are segregated on opposite faces of the helix. nih.govnih.govnih.gov This spatial arrangement is fundamental to its membrane-lytic activity. The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged phospholipid head groups. nih.gov For Dermaseptin-B2, the polar face covers almost half of the helix, with a mean radial angle of 175°. nih.gov This distinct amphipathicity allows the peptide to insert into and disrupt the integrity of the microbial membrane. mdpi.com The α-helical structure is essential for this process, as it provides the necessary framework for the segregation of residues. plos.org
Critical Amino Acid Residues (e.g., Tryptophan at position 3)
Specific amino acid residues at key positions within the this compound sequence play a pivotal role in its activity. A highly conserved feature among most dermaseptins is the presence of a tryptophan (Trp) residue at position 3. nih.govnih.govpeerj.com This residue is considered crucial for the peptide's function. nih.gov Studies involving the substitution of this tryptophan have demonstrated its importance. For instance, replacing the Trp at position 3 with phenylalanine (Phe) in DRS-B2 resulted in a five-fold decrease in its anti-proliferative activity against PC3 cancer cells. plos.org The Trp residue is thought to be buried within the membrane-mimicking micelle, close to the surface, suggesting its role in anchoring the peptide to the target membrane. acs.org
Peptide Engineering Strategies
Truncated Analogs and N-Terminal/C-Terminal Modifications
Research has shown that the entire sequence of this compound may not be necessary for its antimicrobial activity. The N-terminal region, in particular, has been identified as a key domain for biological function. nih.gov Structure-activity studies on this compound analogues revealed that the N-terminal 1-11 segment is an absolute requirement for antibacterial activity. acs.org Truncated N-terminal derivatives have been shown to retain antimicrobial activity, sometimes with reduced cytotoxicity. nih.gov For example, truncated dermaseptin (B158304) peptides of 16 to 19 amino acids can maintain significant antimicrobial activity. mdpi.com
Conversely, modifications and truncations at the C-terminus can also impact activity. While the C-terminal region is important for the full antibiotic activity of Dermaseptin-B2, its truncation can lead to less toxic peptides without completely abolishing their potency. mdpi.comacs.org However, a C-terminal truncated analog of DRS-B2, known as [1-23]-DRS-B2, was found to be inactive against bacteria despite retaining the native peptide's net cationic charge. mdpi.comresearchgate.net The addition of a TAT peptide (GRKKRRQRRR) to the N-terminus of a truncated dermaseptin analogue was shown to improve its biological activity, highlighting the potential of N-terminal modifications. peerj.com
Amino Acid Substitutions and Hydrophobicity/Cationicity Optimization
Altering the amino acid sequence through substitutions is a common strategy to optimize the balance between hydrophobicity and cationicity, which in turn affects antimicrobial potency and selectivity. Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like lysine can enhance antimicrobial activity. mdpi.compeerj.com For instance, the introduction of lysine residues at specific positions in dermaseptin analogues has been shown to improve their antimicrobial efficacy. nih.govnih.gov
Optimizing hydrophobicity is another key strategy. This can be achieved by replacing certain amino acids with more hydrophobic ones, such as leucine. nih.govnih.gov However, there is a delicate balance to be maintained, as excessive hydrophobicity can lead to increased toxicity towards host cells. The goal is to enhance the peptide's interaction with bacterial membranes while minimizing its lytic effect on eukaryotic cells. mdpi.com By strategically substituting amino acids, it is possible to modulate the peptide's amphipathicity and hydrophobic moment, which are critical for its interfacial binding with the membrane. mdpi.com
Table 1: Effects of Modifications on Dermaseptin Analogs
| Peptide/Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| [W/F]³DRS-B2 | Substitution of Tryptophan at position 3 with Phenylalanine | Resulted in a five-fold decrease in anti-proliferative activity. | plos.org |
| [1-23]-DRS-B2 | C-terminal truncation | Inactive against bacteria, despite maintaining the native net cationic charge. | mdpi.comresearchgate.net |
| DP-2 | N-terminal fusion with TAT peptide | Showed improved biological activity compared to the truncated parent peptide. | peerj.com |
| K⁵, ¹⁷-DPS3 | Substitution of acidic amino acids with Lysine to increase cationicity | Enhanced antimicrobial activity. | nih.govnih.gov |
| L¹⁰, ¹¹-DPS3 | Substitution of neutral amino acids with Leucine to increase hydrophobicity | Enhanced antimicrobial and anticancer activity. | nih.govnih.gov |
| K₄K₂₀S4 | Substitution of Methionine and Asparagine with Lysine in Dermaseptin S4 | Displayed potent antibacterial activity. | mdpi.comresearchgate.net |
| K₄S4(1-16) | N-terminal substitution and C-terminal truncation of Dermaseptin S4 | Maintained potent antimicrobial activity with reduced toxicity. | mdpi.com |
Fusion Peptides and Chimeric Constructs (e.g., TAT-fusion, Dermaseptin-Thanatin)
To augment the therapeutic potential of dermaseptin peptides, researchers have engineered fusion and chimeric constructs. This strategy involves linking the dermaseptin sequence to another peptide that confers additional beneficial properties, such as enhanced cell penetration or a secondary mechanism of action.
One notable approach is the fusion with cell-penetrating peptides (CPPs). For instance, adding the HIV-1 Trans-Activator of Transcription (TAT) peptide to the N-terminus of dermaseptin derivatives has been shown to improve biological activity. researchgate.netctiexchange.orgsemanticscholar.org The TAT sequence facilitates translocation across cell membranes, potentially increasing the intracellular concentration of the dermaseptin cargo. This modification can enhance the interaction between the peptide and glycosaminoglycans (GAGs) on tumor cell surfaces, leading to greater membrane destabilization and improved anticancer effects. researchgate.net
Another example is the creation of bifunctional peptides, such as the Dermaseptin-Thanatin hybrid. A study detailed the fusion of Dermaseptin 01 (DS01) with Thanatin (THA), an antimicrobial peptide from the spined soldier bug. rsc.org The resulting DS01-THA construct demonstrated the ability to inhibit the germination of fungal spores and effectively reduce Asian soybean rust disease, showcasing a practical application in sustainable agriculture. rsc.org
Chimeric constructs combining different mechanisms of action have also been developed. A well-studied example is a hybrid peptide composed of a 13-residue dermaseptin S4 derivative, known as DD13, and the RNA III-inhibiting peptide (RIP). nih.govigem.org RIP disrupts quorum sensing in staphylococci, thereby inhibiting biofilm formation, while DD13 kills bacteria by disrupting their cell membranes. nih.govmdpi.com This dual-action chimeric peptide, DD13-RIP, proved more potent at preventing staphylococcal infections on medical grafts than either peptide alone, demonstrating a synergistic effect that attacks bacteria through two distinct mechanisms. nih.govfrontiersin.orgptfarm.pl The strategic placement of the dermaseptin derivative at the N-terminus and RIP at the C-terminus was crucial for preserving the individual functions of both components. nih.gov
| Construct Name | Components | Rationale / Goal | Key Research Finding | Source(s) |
|---|---|---|---|---|
| TAT-Dermaseptin | Dermaseptin derivative + TAT peptide | Enhance cell penetration and uptake. | Addition of TAT can improve biological activity and interaction with tumor cell membranes. researchgate.netctiexchange.org | researchgate.netctiexchange.orgsemanticscholar.org |
| DS01-THA | Dermaseptin 01 + Thanatin | Create a bifunctional peptide for agricultural use. | Inhibits fungal spore germination and reduces plant disease (Asian soybean rust). rsc.org | rsc.org |
| DD13-RIP | Dermaseptin S4 derivative (DD13) + RNA III-Inhibiting Peptide (RIP) | Combine membrane disruption and anti-biofilm (quorum sensing inhibition) activities. | Demonstrated synergistic and potent activity in preventing graft-associated infections by antibiotic-resistant staphylococci. nih.govfrontiersin.org | nih.govigem.orgmdpi.comfrontiersin.orgptfarm.pl |
Cyclization and Other Chemical Modifications for Enhanced Properties
Chemical modifications are a cornerstone of rational peptide design, aimed at overcoming the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and potential toxicity. Strategies applied to dermaseptins include truncation, amino acid substitution, amidation, and cyclization.
Truncation involves creating shorter versions of the parent peptide. For example, derivatives of Dermaseptin S4, such as the 13-mer K4-S4(1-13)a (also known as DD13), have been designed that retain potent antimicrobial activity while exhibiting reduced hemolytic effects compared to the full-length peptide. nih.govnih.gov This approach helps to identify the minimal sequence required for activity and can improve the peptide's therapeutic index.
Amino acid substitution is used to modulate the peptide's physicochemical properties, such as charge and hydrophobicity. A key example is the development of K₄K₂₀S4 from Dermaseptin S4, where substitutions were made to increase the net positive charge. ctiexchange.orgmdpi.com This modification led to enhanced antibacterial activity against several pathogens, including Acinetobacter baumannii, and demonstrated potent antibiofilm capabilities. mdpi.comasm.orgnih.gov Similarly, modifying Dermaseptin B2 (DRS-B2) by increasing its positive charge also yielded peptides with low toxicity. mdpi.com
Other modifications aim to improve stability. C-terminal amidation, a feature found in many natural frog skin peptides, is often incorporated into synthetic dermaseptin derivatives. oup.com This modification removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and mimicking its natural, more stable form. oup.com The use of D-amino acids instead of the natural L-amino acids is another strategy to confer resistance to proteases, which are typically stereospecific for L-amino acids. oup.complos.org
Cyclization, the process of linking the peptide's ends to form a ring structure, can enhance stability and constrain the peptide into its bioactive conformation. imrpress.com This can be achieved through head-to-tail amide bonds or by introducing cysteine residues to form a disulfide bridge. While this strategy is widely explored for antimicrobial peptides, specific examples for this compound are part of a broader research effort. The structure of Thanatin, which has been fused with dermaseptin, notably features a C-terminal disulfide bridge that creates a cationic loop essential for its activity, a structural motif also seen in related frog skin peptides. rsc.orgnih.gov This highlights the potential of using cyclization to stabilize critical structural domains in dermaseptin derivatives.
| Modification Strategy | Example Derivative(s) | Purpose | Observed Effect(s) | Source(s) |
|---|---|---|---|---|
| Truncation | K4-S4(1-13)a (DD13), K4-S4(1-16) | Reduce size, potentially lower toxicity while retaining activity. | Exhibited potent antimicrobial activity with lower hemolytic effects than the parent peptide. | nih.govnih.goviiitd.edu.in |
| Amino Acid Substitution | K₄K₂₀S4, K₃K₄B2 | Increase net positive charge, enhance antimicrobial activity. | Potent activity against Gram-positive and Gram-negative bacteria and biofilms, with low cytotoxicity. mdpi.comasm.org | mdpi.comasm.orgnih.gov |
| C-terminal Amidation | DS₄ (1–26)a | Increase net positive charge, mimic natural structure, improve stability. | Resulted in a higher positive charge compared to the non-amidated parent molecule. oup.com | oup.com |
| Cyclization (Disulfide Bridge) | General strategy; seen in related peptides like Thanatin. | Enhance stability, constrain conformation. | The C-terminal loop in Thanatin is critical for its antimicrobial activity. nih.gov This is a promising strategy for dermaseptins. oup.com | oup.comnih.gov |
| D-Amino Acid Substitution | General strategy; [all-D]-DRS-B2 | Increase resistance to proteases. | The D-enantiomer of DRS-B2 showed low impact on antiproliferative activity, suggesting no stereospecific interaction. plos.org | oup.complos.org |
Advanced Methodologies for Dermaseptin 2 Research
Molecular Biology Techniques
Molecular biology provides the fundamental tools for producing and analyzing Dermaseptin-2 and its derivatives.
Gene Cloning, Expression, and Mutagenesis for Peptide Production
The production of this compound for research purposes often relies on recombinant DNA technology. The gene encoding for Dermaseptin-S2, for instance, is isolated from the skin secretions of frogs like Phyllomedusa sauvagii. uniprot.orgfrontiersin.orgfrontiersin.org This process can involve creating a cDNA library from the frog's skin secretion and then using "shotgun" cloning techniques to identify and isolate the specific gene. nih.gov Degenerate primers designed from conserved regions of other known dermaseptin (B158304) sequences are often used in polymerase chain reaction (PCR) to amplify the target gene. nih.gov
Once the gene is cloned, it can be inserted into an expression vector, such as the pcDNA3.1(+) plasmid, for production in a suitable host system. nih.gov The accuracy of the cloning is typically verified through PCR and enzymatic digestion. nih.gov For enhanced production or specific applications, the dermaseptin gene can be fused with other sequences. For example, Dermaseptin B1 has been fused with a chitin-binding domain to enhance its contact with fungal pathogens. researchgate.netnih.gov
Site-directed mutagenesis is a crucial technique for studying the structure-function relationship of this compound. By systematically replacing specific amino acids, researchers can investigate the role of individual residues in the peptide's antimicrobial activity and structure. semanticscholar.org This approach has been used to create various dermaseptin analogs to explore the importance of different regions of the peptide, such as the N-terminal and C-terminal domains. nih.gov
| Technique | Purpose in this compound Research | Example Application |
| Gene Cloning | Isolate the gene encoding this compound from its natural source. | "Shotgun" cloning from P. sauvagii skin secretion cDNA library. nih.gov |
| Peptide Expression | Produce recombinant this compound for functional and structural studies. | Expression of Dermaseptin B2 using the pcDNA3.1(+) vector in mammalian cells. nih.gov |
| Site-Directed Mutagenesis | Create specific amino acid substitutions to probe structure-activity relationships. | Generation of Dermaseptin S4 analogs to study cytotoxic properties. semanticscholar.org |
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive technique used to measure the expression levels of the this compound gene. thermofisher.comunite.itnih.gov This method involves isolating RNA from the target tissue, such as the skin glands of Phyllomedusa sauvagii, where dermaseptins are expressed. uniprot.orguniprot.org The RNA is then reverse-transcribed into complementary DNA (cDNA). nih.gov This cDNA serves as the template for the qPCR reaction, where the amplification of the this compound gene is monitored in real-time using fluorescent dyes or probes. thermofisher.comyoutube.com
The data from RT-qPCR allows for the relative or absolute quantification of gene expression. nih.gov The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA. unite.it This allows researchers to determine how the expression of the this compound gene might change under different conditions or in different tissues. For instance, RT-qPCR has been used to evaluate the expression of genes involved in pathways affected by Dermaseptin B2 in cancer cells. nih.gov The analysis often involves normalizing the expression of the target gene to a housekeeping gene to correct for variations in RNA quantity and quality. youtube.com
Biophysical and Structural Characterization Methods
Understanding the three-dimensional structure of this compound is key to elucidating its mechanism of action. A variety of biophysical methods are employed to characterize its structure in different environments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a fundamental technique for analyzing the secondary structure of peptides like this compound. subr.edu In aqueous solutions, dermaseptins typically exhibit a random coil conformation, characterized by a single negative band around 200 nm in the CD spectrum. embrapa.brmdpi.com However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they adopt a more ordered, predominantly α-helical structure. nih.govembrapa.bracs.org
This structural transition is concentration-dependent. As the concentration of SDS or TFE increases, the CD spectra show a characteristic shift with negative bands appearing around 208 nm and 222 nm, which are indicative of α-helical content. embrapa.br The percentage of α-helicity can be calculated from the CD data, providing quantitative insights into the peptide's folding upon interaction with hydrophobic environments. peerj.comresearchgate.net These studies strongly suggest that the formation of an α-helix is a crucial preliminary step for the peptide's biological activity. embrapa.br
| Environment | Observed Secondary Structure of this compound | Characteristic CD Signal |
| Aqueous Solution (Water) | Random Coil/Unordered | Minimum at ~200 nm embrapa.brmdpi.com |
| SDS Micelles | α-Helix | Minima at ~208 nm and 222 nm embrapa.br |
| TFE/Water Mixture | α-Helix | Minima at ~208 nm and 222 nm embrapa.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides and proteins in solution. measurlabs.comuq.edu.auduke.eduplos.org For this compound, NMR studies have been crucial in defining its structure when bound to membrane mimetics like SDS micelles. nih.govacs.org These studies reveal that in a micellar environment, Dermaseptin B2 adopts a well-defined amphipathic α-helical structure. nih.gov
The structure of Dermaseptin B2 in SDS micelles consists of two helical segments connected by a flexible hinge region. nih.gov Paramagnetic probes used in NMR experiments have shown that the peptide resides near the surface of the micelle. nih.gov The resonance assignments are typically achieved using a combination of 2D NMR experiments, such as TOCSY and NOESY, following established methodologies. semanticscholar.org The Nuclear Overhauser Effect (NOE) data provides distance restraints that are essential for calculating the final 3D structure. plos.org
Fluorescence Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Fluorescence spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the structure and membrane interactions of this compound. updatepublishing.comnih.gov
Fluorescence spectroscopy is particularly useful for probing the local environment of tryptophan residues within the peptide. mdpi.com Many dermaseptin sequences contain a conserved tryptophan at position 3. nih.gov The fluorescence emission maximum of tryptophan is sensitive to the polarity of its surroundings. In an aqueous environment, the emission maximum is around 350 nm, but it shifts to a lower wavelength (a "blue shift") when the tryptophan residue moves into a more hydrophobic environment, such as the interior of a lipid membrane. mdpi.comacs.org This technique allows researchers to monitor the peptide's insertion into membranes. acs.org
Molecular Dynamics Simulations and Computational Modeling of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations and computational modeling are powerful tools for investigating the intricate interactions between this compound and biological membranes at an atomic level. These in silico approaches provide detailed insights into the peptide's conformational changes, orientation, and penetration into lipid bilayers, which are often difficult to capture through experimental methods alone.
Simulations have been employed to explore the behavior of dermaseptins and related antimicrobial peptides (AMPs) with lipid bilayers. nih.gov For peptides like dermaseptin that tend to remain at the bilayer surface, MD simulations can elucidate the favorable interactions between the peptide's helical sidechains and the phospholipid headgroups. nih.gov These computational studies allow researchers to predict the optimal orientation of the peptide helix relative to the membrane. nih.gov
One study performed 30-nanosecond MD simulations of a truncated dermaseptin S3 in the presence of a zwitterionic lipid bilayer. portlandpress.compsu.edu The simulations revealed that the peptide's interaction with and subsequent penetration of the bilayer were dependent on its initial orientation. portlandpress.compsu.edu Specifically, when the hydrophobic face of the helical peptide was directed towards the bilayer, it resulted in surface binding and penetration. portlandpress.compsu.edu This insertion caused a significant increase in the lateral area per lipid and a decrease in bilayer thickness, leading to substantial disordering of the lipid chains. portlandpress.compsu.edu These findings are consistent with the initial stages of proposed lytic mechanisms for AMPs. portlandpress.compsu.edu Aromatic residues near the N-terminus of the peptide were identified as playing a crucial role in driving these peptide-lipid interactions. portlandpress.compsu.edu
Furthermore, MD simulations have been used to confirm the orientation of Dermaseptin B2 (Drs B2) on hydrophobic supports. nih.gov These simulations complemented experimental data from polarized attenuated total reflection, illustrating the peptide's orientation and supporting the idea that specific chemical environments influence its structure. nih.gov The structure of Dermaseptin B2 has also been analyzed using MD calculations in conjunction with various spectroscopic techniques, revealing that it adopts a well-defined amphipathic helix when bound to SDS micelles. acs.org
In Vitro Cellular and Biochemical Assays
Membrane permeabilization is a key mechanism of action for many antimicrobial peptides, including dermaseptins. Various in vitro assays are employed to assess the ability of this compound and its analogs to disrupt the integrity of cellular membranes. These assays often utilize fluorescent dyes that are normally impermeable to intact membranes.
Dermaseptins are known to bind to the phospholipid head groups of bacterial membranes, leading to the leakage of cellular components and ultimately cell death. researchgate.net Assays using fluorescent dyes like propidium (B1200493) iodide (PI) and SYTOX Green are commonly used to detect membrane damage. nih.govuniud.it These dyes fluoresce upon binding to nucleic acids, which only occurs when the cell membrane has been compromised. nih.govuniud.it
For instance, studies have shown that certain dermaseptin derivatives can permeabilize the outer and inner bacterial cell membranes of P. aeruginosa, facilitating the entry of other molecules. researchgate.net This is often demonstrated through dye leakage from large unilamellar and multilamellar phospholipid vesicles. researchgate.net The interaction of Dermaseptin B2 with anionic lipid bilayers has been shown to cause strong perturbation. researchgate.net
Propidium iodide uptake assays, often analyzed via flow cytometry, are a standard method to quantify membrane permeabilization. mdpi.com In this assay, cells are treated with the peptide in the presence of PI. An increase in the number of PI-positive cells indicates membrane damage. mdpi.com For example, a study on a minimized dermaseptin analog, WW, showed a significant percentage of E. coli cells becoming PI-positive after treatment, indicating cytoplasmic membrane permeabilization. mdpi.com
The following table summarizes the principles of common membrane permeabilization assays:
| Assay Type | Principle | Common Dyes | Detection Method |
| Dye Leakage | Measures the release of entrapped fluorescent dyes from lipid vesicles upon peptide-induced disruption. | Calcein, Carboxyfluorescein | Fluorescence Spectroscopy |
| Propidium Iodide Uptake | A membrane-impermeable dye enters cells with compromised membranes and intercalates with DNA, leading to a fluorescent signal. | Propidium Iodide (PI) | Flow Cytometry, Fluorescence Microscopy |
| SYTOX Green Uptake | A high-affinity nucleic acid stain that only enters cells with damaged plasma membranes, resulting in a significant increase in fluorescence. | SYTOX Green | Flow Cytometry, Fluorometry |
| diSC3(5) Assay | A potentiometric dye that detects membrane depolarization, an early event in the action of some AMPs. | 3,3′-Dipropylthiadicarbocyanine iodide | Fluorescence Spectroscopy |
Cell Viability and Proliferation Assays (e.g., Resazurin (B115843), MTT, Crystal Violet Staining)
To evaluate the cytotoxic and antiproliferative effects of this compound and its derivatives, a variety of cell viability and proliferation assays are utilized. These assays measure different cellular parameters, such as metabolic activity or cell density, to infer the number of living cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. springernature.comnih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. sigmaaldrich.com The amount of formazan produced is proportional to the number of metabolically active cells. nih.govsigmaaldrich.com This assay has been used to investigate the cytotoxicity of dermaseptin derivatives against various cell lines, such as the HEp-2 cell line. nih.govnih.gov Studies have shown that the cytotoxicity of dermaseptins is often concentration-dependent. nih.govnih.gov
The Resazurin assay is another metabolic indicator. Resazurin (a blue, non-fluorescent compound) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. abcam.com This fluorometric assay is generally considered more sensitive than tetrazolium-based assays. abcam.com
Crystal Violet staining is a simple method that quantifies the number of adherent cells. springernature.com The dye stains the nuclei of cells, and after washing away excess dye, the amount of retained stain is proportional to the cell number. This assay directly assesses cell death and survival. springernature.com
The antiproliferative activity of Dermaseptin B2 (DRS-B2) has been evaluated on numerous tumor cell lines. plos.orgnih.gov For example, the effect of DRS-B2 on the viability of PC3 prostate cancer cells was assessed, showing a dose-dependent decrease in the percentage of living cells. plos.orgnih.gov
The following table outlines key characteristics of these common viability assays:
| Assay | Principle | Measurement | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.govsigmaaldrich.com | Colorimetric (Absorbance) | Fast protocol, high throughput. sigmaaldrich.com | Endpoint assay, requires solubilization of formazan crystals. sigmaaldrich.comabcam.com |
| Resazurin | Reduction of resazurin to fluorescent resorufin by metabolic activity. abcam.com | Fluorometric (Fluorescence) | Increased sensitivity, relatively inexpensive. abcam.com | Potential for fluorescent interference from test compounds. abcam.com |
| Crystal Violet | Staining of proteins and DNA of adherent cells. springernature.com | Colorimetric (Absorbance) | Simple, directly measures cell number. springernature.com | Less sensitive for non-adherent cells, requires washing steps. |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a population. It is an indispensable tool for studying the effects of this compound on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. nih.govresearchgate.net
To analyze apoptosis, cells are often stained with a combination of fluorescent markers, such as Annexin V and a viability dye like 7-aminoactinomycin D (7-AAD) or propidium iodide (PI). plos.orgnih.gov Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. The viability dye distinguishes between early apoptotic cells (Annexin V positive, viability dye negative) and late apoptotic or necrotic cells (positive for both stains).
For instance, the viability of PC3 and U87MG tumor cells after treatment with Dermaseptin B2 (DRS-B2) was analyzed by flow cytometry using FITC-Annexin-V and 7-AAD double labeling. plos.orgnih.gov This analysis revealed that at a concentration of 2.5 μM, DRS-B2 significantly decreased the viability of sensitive PC3 cells, while the less sensitive U87MG cells were almost unaffected. plos.orgnih.gov
For cell cycle analysis, flow cytometry measures the cellular DNA content. nih.govescca.eu Cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide. escca.eu The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). nih.govresearchgate.netescca.eu This method can reveal if a compound like this compound induces cell cycle arrest at a specific checkpoint. wits.ac.zaarchivesofmedicalscience.com
The following table details the flow cytometry applications for apoptosis and cell cycle analysis:
| Analysis Type | Principle | Common Dyes/Reagents | Key Findings |
| Apoptosis | Detection of phosphatidylserine exposure on the outer cell membrane and loss of membrane integrity. nih.gov | Annexin V (FITC/PE), Propidium Iodide (PI), 7-AAD | Quantification of early apoptotic, late apoptotic, and necrotic cell populations. |
| Cell Cycle | Measurement of DNA content in a cell population. nih.govescca.eu | Propidium Iodide (PI), DAPI, Hoechst 33342 | Determination of the percentage of cells in G0/G1, S, and G2/M phases; detection of cell cycle arrest. |
Confocal Microscopy for Cellular Localization and Internalization
Confocal microscopy is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within specific planes of a cell, effectively creating optical sections. This methodology is crucial for determining the subcellular localization and tracking the internalization of peptides like this compound. nih.govtandfonline.com
To study its localization and internalization, this compound can be labeled with a fluorescent dye, such as Alexa Fluor 594. plos.orgnih.govresearchgate.net Researchers can then incubate cells with the labeled peptide and visualize its distribution over time. This approach helps to understand whether the peptide acts solely on the cell surface or if it needs to enter the cell to exert its effects.
Studies using a fluorescently labeled analog of Dermaseptin B2 ([Alexa594]-(Cys0)-DRS-B2) have provided significant insights into its mechanism. plos.orgnih.govresearchgate.net In sensitive human tumor cells (PC3), the peptide was observed to accumulate rapidly at the cytoplasmic membrane and then enter the cytoplasm and even the nucleus. plos.orgresearchgate.net In contrast, in less sensitive tumor cells (U87MG), the peptide was found packed in vesicles at the cell membrane, suggesting that differences in internalization and localization may correlate with cellular sensitivity to the peptide. plos.orgresearchgate.net These experiments, comparing peptide localization at different time points (e.g., 5 minutes and 1 hour), help to elucidate the kinetics of the internalization process. plos.orgnih.gov
Atomic Force Microscopy (AFM) for Morphological Alterations
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that can visualize the surface of cells at the nanometer scale. It is used to study the morphological changes induced by antimicrobial peptides on the cell membrane, providing direct visual evidence of their disruptive action.
In the context of dermaseptin research, AFM has been employed to observe the effects of dermaseptin derivatives on the bacterial cell envelope. nih.govnih.govresearchgate.net By imaging bacteria before and after treatment with the peptide, researchers can identify significant alterations in surface morphology.
The following table summarizes findings from AFM studies on dermaseptin derivatives:
| Peptide Derivative | Target Cell | Observed Morphological Alterations | Reference |
| K4S4(1-16) | Acinetobacter baumannii | Pitted membrane, increased flexibility and adhesiveness, cell shrinkage, membrane disruption. | nih.gov |
| DS 01 | Mouse erythrocytes and white blood cells | No morphological alterations observed at lytic concentrations. | capes.gov.br |
Wound Healing Assays for Cell Migration
The assessment of cell migration is a critical component in understanding the potential of therapeutic compounds to influence wound repair. In the context of this compound research, in vitro wound healing assays provide a controlled environment to quantify the directed movement of cells, a fundamental process in the closure of a wound. nih.gov4dcell.com Two primary methodologies are widely employed for this purpose: the scratch assay and the transwell migration assay.
The scratch assay , also known as the wound healing assay, is a straightforward and cost-effective method to study collective cell migration. nih.govnih.gov It involves creating a cell-free gap, or "scratch," in a confluent monolayer of cells. uonbi.ac.ke The rate at which the cells at the edge of the gap migrate to close this artificial wound is then monitored over time, typically through microscopy. nih.govuonbi.ac.ke This method is particularly useful for observing cell-cell and cell-matrix interactions during migration. nih.gov Assays can be performed using various cell types relevant to skin wound healing, such as primary human or murine keratinocytes and fibroblasts. epistem.co.uknih.gov
The transwell migration assay , or Boyden chamber assay, offers a different approach to quantifying cell migration, particularly in response to chemoattractants. proimaging.frsigmaaldrich.com In this system, cells are seeded in the upper chamber of a two-chamber device, separated by a porous membrane. The lower chamber contains a medium, which can be supplemented with a potential chemoattractant. The migration of cells through the pores to the lower chamber is quantified after a specific incubation period by staining and counting the cells on the underside of the membrane. sigmaaldrich.com This assay is highly sensitive and allows for the study of chemotaxis, the directed migration of cells towards a chemical stimulus. nih.govproimaging.fr
Detailed research into this compound's direct effect on the migration of key wound healing cells like keratinocytes and fibroblasts is an emerging area. However, studies on other cell types provide insight into its potential modulatory role in cell motility. For instance, the effect of Dermaseptin B2 has been evaluated on the migration of Rhabdomyosarcoma (RMS) RD cancer cells using a 2-dimensional wound healing assay. uonbi.ac.ke
In this study, a scratch was made in a confluent monolayer of RD cells, which were then treated with Dermaseptin B2. The closure of the wound was observed at multiple time points. The results indicated that Dermaseptin B2 inhibited the migration and motility of the RD cells, with the most significant inhibition observed after 72 hours of incubation. uonbi.ac.ke While this study focuses on cancer cells, the methodology is directly applicable to wound healing research.
Interactive Data Table: Effect of Dermaseptin B2 on RD Cell Migration
| Time Point | Observation of Wound Closure (Untreated Control) | Observation of Wound Closure (Dermaseptin B2 Treated) | Finding |
|---|---|---|---|
| 6 hours | Beginning of cell migration into the wound area. | Noticeable inhibition of cell migration compared to control. | Early inhibition of motility. uonbi.ac.ke |
| 24 hours | Continued migration and partial closure of the wound. | Maintained inhibition of cell migration. | Sustained anti-migratory effect. uonbi.ac.ke |
| 48 hours | Significant closure of the wound. | Strong inhibition of wound closure. | Pronounced anti-migratory effect. uonbi.ac.ke |
| 72 hours | Near complete closure of the wound. | Greatest inhibition of cell migration and motility observed. | Maximum observed inhibition. uonbi.ac.ke |
Preclinical In Vivo Models for Efficacy Evaluation (Animal Models Only)
To translate in vitro findings into a therapeutic context, the evaluation of this compound in preclinical in vivo models of wound healing is essential. Animal models are indispensable for studying the complex, multifactorial process of tissue repair in a living organism, encompassing inflammation, cell proliferation, re-epithelialization, and tissue remodeling. nih.govresearchgate.net Commonly used animal models for assessing dermal wound healing include rodents (mice and rats) and pigs, due to anatomical and physiological similarities to human skin. nih.govhmpgloballearningnetwork.com
Excisional wound models are frequently employed and involve the creation of a full-thickness wound by removing a section of skin, including the epidermis, dermis, and sometimes the underlying panniculus carnosus. nih.govnih.gov This type of model is advantageous as it allows for the study of wound contraction, granulation tissue formation, and re-epithelialization. researchgate.net The rate of wound closure can be macroscopically measured over time, and tissue samples can be collected for histological, biochemical, and immunological analysis. nih.gov In rodents, to prevent wound closure primarily by contraction—a mechanism less prominent in humans—a splinted full-thickness wound model can be used. mdpi.com A silicone splint is placed around the wound, ensuring that healing occurs through granulation and re-epithelialization, which more closely mimics human wound repair. researchgate.netmdpi.com
Incisional wound models involve creating a linear cut through the skin, which is then closed with sutures. nih.gov This model is primarily used to assess the tensile strength of the healed wound, providing a measure of the quality and integrity of the repaired tissue. nih.gov
While these animal models are well-established for evaluating wound healing therapies, published research specifically detailing the efficacy of this compound in such preclinical wound healing models is not extensively available. However, the antitumor activity of Dermaseptin-B2 has been confirmed in vivo using an athymic mouse model with a PC3 prostatic tumor cell xenograft, demonstrating its biological activity in a complex living system. uonbi.ac.ke The methodologies from established wound healing models would be directly applicable to assess the potential of this compound as a wound healing agent.
Interactive Data Table: Common Preclinical Animal Models for Wound Healing Evaluation
| Animal Model | Type of Wound | Key Parameters for Evaluation | Relevance to this compound Evaluation |
|---|---|---|---|
| Mouse/Rat | Full-thickness Excisional Wound | Wound closure rate, re-epithelialization, granulation tissue formation, angiogenesis, inflammatory cell infiltration. nih.govnih.govembopress.org | Provides a fundamental assessment of the overall effect of topically or systemically applied this compound on the primary stages of wound repair. nih.govresearchgate.net |
| Mouse/Rat | Splinted Excisional Wound | Re-epithelialization, granulation tissue formation (healing without contraction). researchgate.netmdpi.com | "Humanizes" the rodent healing process, offering a more accurate model to test this compound's influence on cell proliferation and migration-dependent healing. mdpi.com |
| Mouse/Rat | Incisional Wound | Tensile strength of healed tissue, scar formation. nih.gov | Useful for evaluating the effect of this compound on the later stages of remodeling and the quality of the resulting scar tissue. nih.gov |
| Pig | Excisional/Incisional Wound | All parameters, plus evaluation of scar aesthetics and skin appendages. Porcine skin is highly similar to human skin. hmpgloballearningnetwork.comwounds-uk.com | Considered a gold-standard preclinical model due to its high similarity to human skin, providing highly translatable data on the efficacy of a this compound formulation. hmpgloballearningnetwork.comwounds-uk.com |
Translational Outlook and Future Research Directions
Prospects for Developing Novel Antimicrobial Agents
The increasing prevalence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of new anti-infective agents. mdpi.comnih.gov Dermaseptins, including Dermaseptin-2, have emerged as promising candidates due to their potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoans. nih.gov
Chemically synthesized versions of dermaseptin-PD-1 and dermaseptin-PD-2 have demonstrated moderate to high inhibition against the growth of various microorganisms with low hemolytic activity. nih.gov The synergistic interaction observed between these two peptides against Escherichia coli further highlights their potential for combination therapies. nih.gov Studies on dermaseptin (B158304) derivatives have also shown significant antibacterial activity against challenging pathogens like Acinetobacter baumannii. mdpi.com The development of dermaseptin-based therapeutics could provide a much-needed alternative to conventional antibiotics. nih.gov
Addressing Antibiotic Resistance Mechanisms
A key advantage of antimicrobial peptides like this compound is their primary mechanism of action, which involves the disruption of microbial cell membranes. researchgate.net This physical mode of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. researchgate.net Dermaseptins are cationic peptides that electrostatically interact with the negatively charged components of microbial membranes, leading to permeabilization and cell death. iiitd.edu.in This process can occur through models such as the "barrel-stave" or "carpet-like" mechanism, both of which result in the formation of pores or the dissolution of the membrane. nih.govrsc.org
Furthermore, some dermaseptins have been shown to have intracellular targets, inhibiting DNA and RNA synthesis. researchgate.net This multi-pronged attack further reduces the likelihood of resistance development. The ability of a chimeric peptide, combining a dermaseptin derivative with an RNA III-inhibiting peptide, to prevent staphylococcal infections highlights the potential of engineering these peptides to overcome specific resistance mechanisms. nih.gov
Potential as Anticancer Therapeutics
Beyond their antimicrobial properties, several members of the dermaseptin family have demonstrated significant anticancer activity. nih.govmdpi.com Dermaseptin-B2 and B3, for instance, have been shown to inhibit the proliferation of human prostate, mammary, and lymphoma cancer cells. mdpi.com Similarly, dermaseptin-PD-2 has exhibited inhibitory effects on human lung cancer and neuronal glioblastoma cell lines. mdpi.com The anticancer activity of dermaseptins is often linked to their ability to selectively interact with and disrupt the membranes of cancer cells, which, like microbial membranes, often have a net negative charge. mdpi.com
Dermaseptin-B2 has been shown to possess both anticancer and antiangiogenic properties in vitro and in vivo. plos.org It inhibits the proliferation and colony formation of human prostate and mammary tumor cells and has demonstrated efficacy in reducing tumor growth in animal models. plos.org The development of hormonotoxins, where Dermaseptin-B2 is conjugated to a targeting moiety like an LHRH analog, further enhances its potential as a targeted cancer therapy. mdpi.com
Targeting Specific Cancer Cell Vulnerabilities
The anticancer mechanism of dermaseptins is believed to be similar to their antimicrobial action, primarily involving membrane disruption. mdpi.com The cationic nature of these peptides facilitates their attraction to the anionic surfaces of cancer cells. mdpi.com This interaction leads to membrane permeabilization and subsequent cell death, which can occur through necrosis or apoptosis. mdpi.com
Recent research has begun to unravel the specific molecular pathways involved. For example, the anticancer effect of Dermaseptin B2 has been linked to the regulation of the BAX/BBC3/AKT signaling pathway, inducing programmed cell death in breast cancer cells. nih.gov The ability of dermaseptins to induce cell death through multiple mechanisms, including both membrane lysis and the activation of apoptotic pathways, makes them attractive candidates for cancer therapy. mdpi.comnih.gov Furthermore, their lower cytotoxicity towards normal human cells suggests a favorable therapeutic window. mdpi.comspandidos-publications.com
Innovative Delivery Systems (Conceptual)
The therapeutic potential of this compound and other peptides can be significantly enhanced through the development of innovative delivery systems. These systems aim to improve peptide stability, bioavailability, and target specificity. One promising approach involves the use of nanoparticles. For instance, chitosan (B1678972) nanoparticles have been explored for the delivery of dermaseptin peptides to tumor cells. nih.gov
Alginate nanoparticles have also been investigated as a carrier for Dermaseptin-B2, demonstrating enhanced antibacterial activity. mdpi.com The electrostatic interactions between the anionic alginate and the cationic dermaseptin allow for the formation of a stable complex that can effectively deliver the peptide to the bacterial cell membrane. mdpi.com Peptide-based carriers themselves are also being explored for the delivery of therapeutic molecules like mRNA, with the "carpet model" of membrane interaction, characteristic of dermaseptins, being a relevant mechanism. rsc.org These conceptual delivery systems could be adapted and optimized for the targeted delivery of this compound, improving its efficacy and reducing potential off-target effects.
Exploration of Additional Biological Activities and Therapeutic Applications (e.g., Anti-diabetic)
While the antimicrobial and anticancer properties of dermaseptins are the most extensively studied, there is emerging evidence for other biological activities. Notably, the dermaseptin family has been suggested as a potential new therapeutic for type 2 diabetes. nih.gov This opens up a new avenue of research for this compound and its analogs.
The broad range of activities observed within the dermaseptin family, including antiviral and immunomodulatory effects, suggests that this compound may also possess these capabilities. nih.govfrontiersin.org Further investigation into these additional biological activities could significantly broaden the therapeutic applications of this versatile peptide.
Integration with Systems Biology and Omics Approaches
To fully unlock the therapeutic potential of this compound, a systems biology approach is essential. numberanalytics.com This involves integrating data from various "omics" fields, such as genomics, proteomics, and transcriptomics, to gain a holistic understanding of how the peptide interacts with biological systems. numberanalytics.comnih.gov High-throughput omics technologies can provide detailed molecular insights into the mechanisms of action of this compound, helping to identify its molecular targets and the pathways it modulates. nih.govfrontiersin.org
By constructing computational models based on omics data, researchers can predict the effects of this compound on both pathogens and host cells, aiding in the design of more effective and safer therapeutic agents. numberanalytics.commdpi.com This integrative approach can also help in identifying biomarkers for patient stratification and predicting therapeutic outcomes. nih.gov The application of systems biology and omics will be crucial in translating the promise of this compound from the laboratory to the clinic.
Addressing Research Gaps and Challenges in Translational Research
The journey of translating the promising in vitro and in vivo discoveries of this compound into viable clinical applications is marked by several significant challenges. Overcoming the existing gaps in research is fundamental to navigating the complexities of its translational path. A key hurdle is the optimization of the peptide's structure to improve its therapeutic index, which involves maximizing its antimicrobial and anticancer properties while simultaneously minimizing its toxicity to mammalian cells. frontiersin.org
A substantial gap in the current body of research is the limited understanding of the long-term effects of this compound and its behavior within complex biological systems. The majority of studies have been conducted over short durations, leaving the chronic effects of sustained exposure to the peptide largely undocumented. Furthermore, a more comprehensive investigation into the interactions of this compound with host tissues and its potential to elicit inflammatory or immunogenic responses is required. Another critical area for future research is the potential for microbial or cancer cell populations to develop resistance following prolonged exposure to this compound, which is essential for ensuring its long-term therapeutic effectiveness. nih.govplos.org
The development of stable and effective delivery systems presents another major challenge. nih.gov this compound, like many other antimicrobial peptides, is susceptible to degradation by proteases in the body, which can severely limit its bioavailability and, consequently, its therapeutic efficacy. nih.govrsc.org Research into innovative formulation strategies, such as encapsulation within nanoparticles or liposomes, is crucial to shield the peptide from degradation and facilitate its targeted delivery to the specific site of infection or tumor. The stability of these formulations during storage and administration also poses a considerable challenge that must be addressed.
The following table provides a summary of the primary research gaps and the corresponding challenges in the translational research of this compound:
| Research Gap | Associated Challenges in Translational Research |
| Long-term Efficacy and Safety | A lack of data exists on chronic toxicity and the effects of long-term administration. nih.gov |
| Host-Peptide Interactions | There is an incomplete understanding of potential immunogenicity and inflammatory responses in vivo. |
| Development of Resistance | The potential for microbial or cancer cell resistance to develop over time could limit long-term therapeutic use. plos.org |
| Bioavailability and Stability | Susceptibility to proteolytic degradation leads to poor bioavailability and reduced in vivo efficacy. nih.govrsc.org |
| Targeted Delivery | There is a need for advanced drug delivery systems to ensure the peptide reaches the intended site of action at therapeutic concentrations. nih.gov |
| Scalable and Cost-Effective Production | Challenges persist in developing efficient and economically viable methods for the large-scale synthesis of the peptide. frontiersin.org |
To surmount these obstacles, a multidisciplinary approach is necessary, integrating expertise from pharmacology, toxicology, materials science, and clinical research. Future research endeavors should prioritize comprehensive preclinical studies to address these knowledge gaps. This includes conducting long-term in vivo studies in appropriate animal models to evaluate the safety and efficacy of this compound, alongside the development and validation of robust delivery systems. Moreover, establishing cost-effective and scalable methods for peptide synthesis will be a critical step toward its eventual commercialization and clinical application. frontiersin.org Addressing these research gaps and challenges is essential to fully realize the translational potential of this compound as a novel therapeutic agent.
Conclusion
Synthesis of Key Research Advancements on Dermaseptin-2
Research on this compound, an antimicrobial peptide originally isolated from the skin of the Amazonian frog Pachymedusa bicolor, has unveiled a molecule with a complex and potent range of biological activities. Key advancements have elucidated its primary structure as a 28-amino-acid peptide, characterized by an amidated C-terminus which is crucial for its biological function. A significant breakthrough in understanding its mechanism of action is the elucidation of its ability to disrupt the integrity of microbial cell membranes. This membranolytic activity is attributed to the peptide's amphipathic nature, allowing it to preferentially interact with and permeate the lipid bilayers of pathogens.
Furthermore, research has successfully demonstrated its broad-spectrum antimicrobial efficacy. Studies have consistently shown its potent activity against a wide array of pathogens, including various species of bacteria, fungi, and protozoa. Notably, its effectiveness against antibiotic-resistant bacterial strains has positioned it as a compound of significant interest in the ongoing search for new antimicrobial agents. Investigations have also highlighted its potential in targeting eukaryotic pathogens, including parasites like Trypanosoma cruzi and Leishmania, by inducing programmed cell death or apoptosis. The exploration of synthetic analogues and derivatives of this compound has also been a fruitful area of research, with some modifications showing enhanced activity or improved stability.
Recapitulation of this compound's Multifaceted Research Significance
The research significance of this compound is multifaceted, extending from fundamental microbiology to potential therapeutic applications. Its primary importance lies in its role as a model for the development of novel antimicrobial drugs. The unique mechanism of action, which involves direct physical disruption of the cell membrane, makes the development of microbial resistance less likely compared to conventional antibiotics that often target specific metabolic pathways. This makes this compound and its analogues promising candidates for combating multidrug-resistant infections.
Beyond its direct antimicrobial properties, this compound serves as a valuable tool for studying microbial membrane biology and the host-pathogen interactions of amphibian defense systems. Its specificity for microbial membranes over host cells provides a basis for investigating the biophysical and biochemical differences between prokaryotic and eukaryotic cell envelopes. The peptide's diverse activities against bacteria, fungi, and protozoa underscore the versatility of innate immune effectors and provide a rich area for comparative studies on microbial pathogenesis.
Future Trajectories for Comprehensive this compound Research and Development
The future of this compound research is poised to explore several key trajectories. A primary focus will be on the rational design and synthesis of new analogues with enhanced potency, selectivity, and stability. This will involve computational modeling and peptide engineering to optimize its therapeutic index. Further investigation into the precise molecular details of its interaction with different microbial membranes will be crucial for this endeavor.
Another important avenue for future research is the exploration of its potential in synergistic combinations with existing antimicrobial drugs. Such combinations could lower the required concentrations of both agents, potentially reducing toxicity and minimizing the risk of resistance development. Furthermore, advanced drug delivery systems, such as nanoparticle-based formulations, could be developed to improve the bioavailability and targeted delivery of this compound to infection sites. A deeper understanding of its immunomodulatory properties, if any, could also open up new therapeutic possibilities. Comprehensive preclinical studies will be essential to translate the promising in vitro findings into tangible clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
